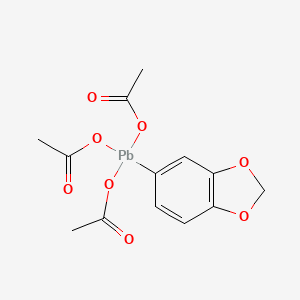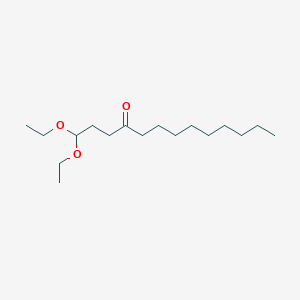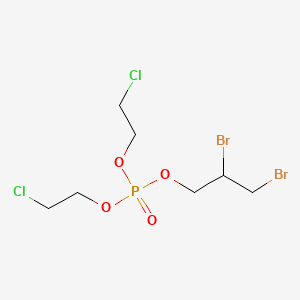![molecular formula C7H20O11S3 B14295550 [3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid CAS No. 113967-52-5](/img/structure/B14295550.png)
[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate is an organic compound with the molecular formula C5H12O5S. It is a derivative of methanesulfonic acid, which is an organosulfur compound. Methanesulfonic acid is known for its strong acidity and ability to dissolve a wide range of metal salts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate typically involves the reaction of methanesulfonic acid with a suitable alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of methanesulfonic acid, a precursor to [3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate, involves the oxidation of dimethylsulfide or dimethyldisulfide. The process can utilize various oxidizing agents, including oxygen, chlorine, or nitric acid, depending on the desired purity and scale of production .
Analyse Chemischer Reaktionen
Types of Reactions
[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of [3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the methanesulfonate group can undergo nucleophilic substitution. These properties make the compound versatile in different chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid: The parent compound, known for its strong acidity and solubility properties.
Ethyl methanesulfonate: A related ester with similar chemical properties but different reactivity due to the ethyl group.
Propanoic acid, 3-hydroxy-2-methyl-, methyl ester: Another ester with a similar structure but different functional groups.
Uniqueness
[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate is unique due to its combination of hydroxyl and methanesulfonate groups, which provide distinct reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions and its potential use in diverse fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
113967-52-5 |
|---|---|
Molekularformel |
C7H20O11S3 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
[3-hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid |
InChI |
InChI=1S/C5H12O5S.2CH4O3S/c1-11(8,9)10-4-5(2-6)3-7;2*1-5(2,3)4/h5-7H,2-4H2,1H3;2*1H3,(H,2,3,4) |
InChI-Schlüssel |
BYUWAVLBDIHWJO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)OCC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
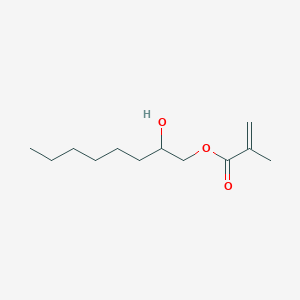
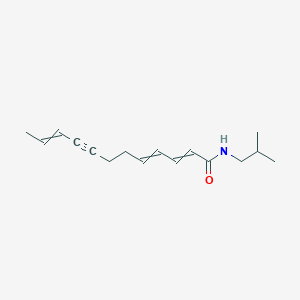
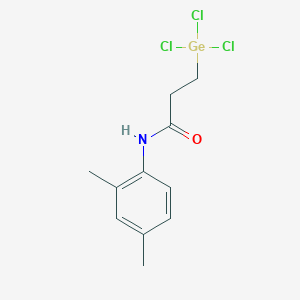
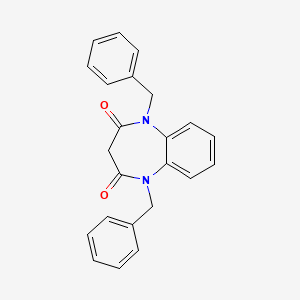

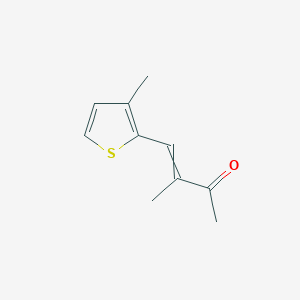
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)


